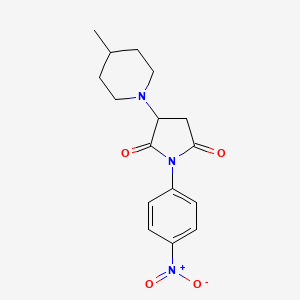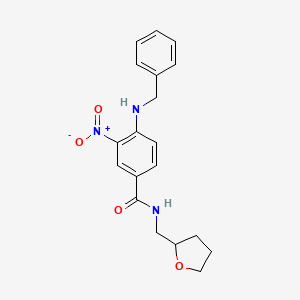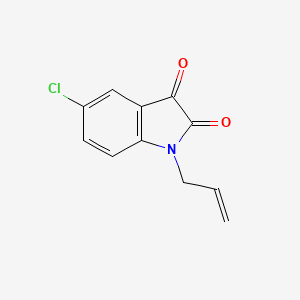
3-(4-methyl-1-piperidinyl)-1-(4-nitrophenyl)-2,5-pyrrolidinedione
Descripción general
Descripción
3-(4-methyl-1-piperidinyl)-1-(4-nitrophenyl)-2,5-pyrrolidinedione, also known as MPD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPD is a type of pyrrolidinedione that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied in detail.
Mecanismo De Acción
3-(4-methyl-1-piperidinyl)-1-(4-nitrophenyl)-2,5-pyrrolidinedione has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. 3-(4-methyl-1-piperidinyl)-1-(4-nitrophenyl)-2,5-pyrrolidinedione has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic potential. The exact mechanism of action of 3-(4-methyl-1-piperidinyl)-1-(4-nitrophenyl)-2,5-pyrrolidinedione is still under investigation, and further research is needed to fully understand its pharmacological properties.
Biochemical and Physiological Effects:
3-(4-methyl-1-piperidinyl)-1-(4-nitrophenyl)-2,5-pyrrolidinedione has been shown to have various biochemical and physiological effects, including the inhibition of enzymes and the modulation of neurotransmitters. 3-(4-methyl-1-piperidinyl)-1-(4-nitrophenyl)-2,5-pyrrolidinedione has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects. However, further research is needed to fully understand the biochemical and physiological effects of 3-(4-methyl-1-piperidinyl)-1-(4-nitrophenyl)-2,5-pyrrolidinedione.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-methyl-1-piperidinyl)-1-(4-nitrophenyl)-2,5-pyrrolidinedione has several advantages for lab experiments, including its high purity and stability. However, 3-(4-methyl-1-piperidinyl)-1-(4-nitrophenyl)-2,5-pyrrolidinedione also has some limitations, including its relatively low solubility in water and its potential toxicity at high doses. Careful consideration should be taken when handling and using 3-(4-methyl-1-piperidinyl)-1-(4-nitrophenyl)-2,5-pyrrolidinedione in lab experiments.
Direcciones Futuras
There are several future directions for the study of 3-(4-methyl-1-piperidinyl)-1-(4-nitrophenyl)-2,5-pyrrolidinedione, including the investigation of its potential therapeutic applications, the development of new synthesis methods, and the exploration of its biochemical and physiological effects. Further research is needed to fully understand the mechanism of action of 3-(4-methyl-1-piperidinyl)-1-(4-nitrophenyl)-2,5-pyrrolidinedione and its potential applications in various fields. Additionally, the exploration of the structure-activity relationship of 3-(4-methyl-1-piperidinyl)-1-(4-nitrophenyl)-2,5-pyrrolidinedione and its derivatives may lead to the development of more potent and selective compounds.
Aplicaciones Científicas De Investigación
3-(4-methyl-1-piperidinyl)-1-(4-nitrophenyl)-2,5-pyrrolidinedione has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 3-(4-methyl-1-piperidinyl)-1-(4-nitrophenyl)-2,5-pyrrolidinedione has been investigated as a potential drug candidate for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In materials science, 3-(4-methyl-1-piperidinyl)-1-(4-nitrophenyl)-2,5-pyrrolidinedione has been used as a building block for the synthesis of various organic materials, including polymers and dendrimers. In organic synthesis, 3-(4-methyl-1-piperidinyl)-1-(4-nitrophenyl)-2,5-pyrrolidinedione has been used as a chiral auxiliary for the synthesis of enantiopure compounds.
Propiedades
IUPAC Name |
3-(4-methylpiperidin-1-yl)-1-(4-nitrophenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4/c1-11-6-8-17(9-7-11)14-10-15(20)18(16(14)21)12-2-4-13(5-3-12)19(22)23/h2-5,11,14H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WABUIDUMJSTNED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylpiperidin-1-yl)-1-(4-nitrophenyl)pyrrolidine-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(1,1-dioxidotetrahydro-3-thienyl)-4-methyl-N-[(3-methyl-2-thienyl)methyl]benzamide](/img/structure/B4394251.png)

![N-(2-ethoxy-5-{[(4-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4394263.png)

![2-(2,3-dimethylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4394269.png)
![2-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4394281.png)

![(2-{1-[2-(2-allylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)formamide](/img/structure/B4394304.png)
![N-(2-{[2-(4-methoxyphenoxy)acetyl]amino}ethyl)nicotinamide](/img/structure/B4394307.png)
![methyl 4,5-dimethoxy-2-{[3-(2-thienyl)propanoyl]amino}benzoate](/img/structure/B4394308.png)


![3-benzyl-11-cyclopentyl-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B4394349.png)
